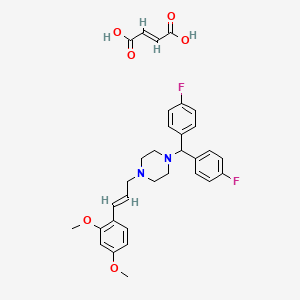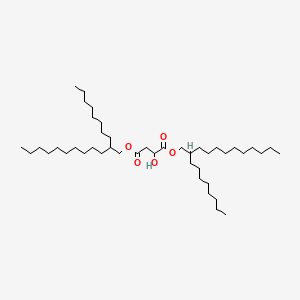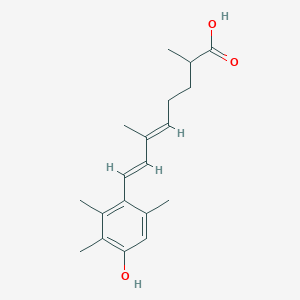
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid is an organic compound characterized by its unique structure, which includes a hydroxy-substituted trimethylphenyl group and a conjugated diene system. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Trimethylphenyl Intermediate: Starting from a suitable aromatic precursor, such as 1,2,3-trimethylbenzene, the hydroxy group can be introduced via electrophilic aromatic substitution using reagents like hydroxylamine.
Conjugated Diene Formation: The diene system can be constructed through a series of aldol condensations and dehydration reactions, using appropriate aldehyde and ketone precursors.
Final Coupling: The trimethylphenyl intermediate can be coupled with the diene system using cross-coupling reactions, such as the Heck or Suzuki coupling, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The conjugated diene system can be reduced to a saturated alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid)
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a saturated alkane
Substitution: Formation of ethers, amines, or thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications.
Biology
The hydroxy-substituted trimethylphenyl group may exhibit biological activity, making this compound a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Unique due to its specific substitution pattern and conjugated diene system.
(5E,7E)-8-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethyl-5,7-octadienoic acid: Similar structure but different substitution pattern.
(5E,7E)-8-(4-Hydroxy-2,3,6-trimethylphenyl)-2,6-dimethyl-5,7-octadienoic ester: Ester derivative with potentially different reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxy group and a conjugated diene system, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
121633-15-6 |
|---|---|
Molekularformel |
C19H26O3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(5E,7E)-8-(4-hydroxy-2,3,6-trimethylphenyl)-2,6-dimethylocta-5,7-dienoic acid |
InChI |
InChI=1S/C19H26O3/c1-12(7-6-8-13(2)19(21)22)9-10-17-14(3)11-18(20)16(5)15(17)4/h7,9-11,13,20H,6,8H2,1-5H3,(H,21,22)/b10-9+,12-7+ |
InChI-Schlüssel |
RHIMNYUELYCNTF-YQDZKPHZSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/CCC(C)C(=O)O)/C)C)C)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=CC(=CCCC(C)C(=O)O)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


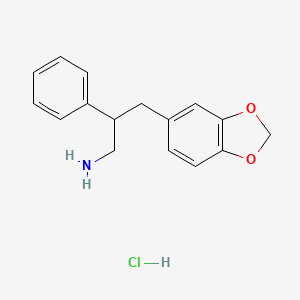
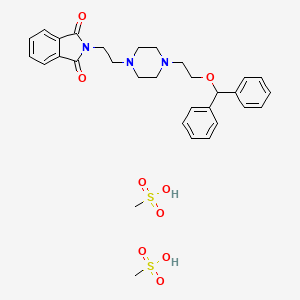
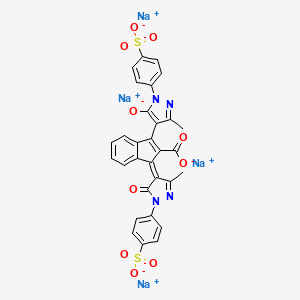
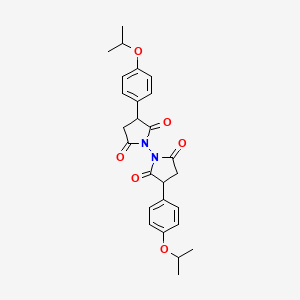
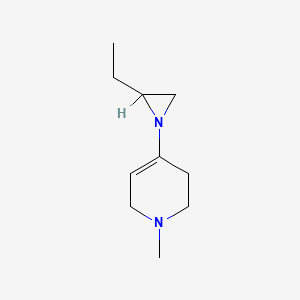
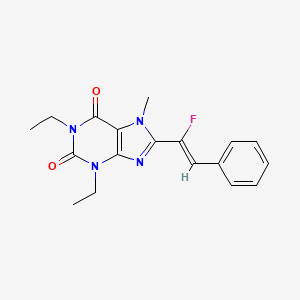
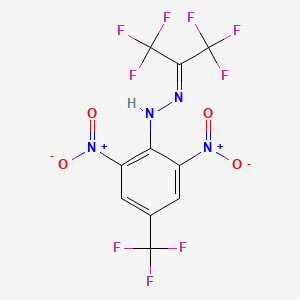
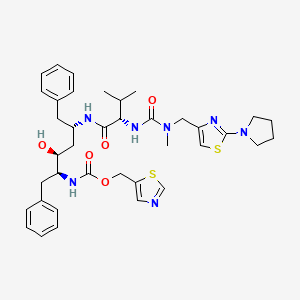
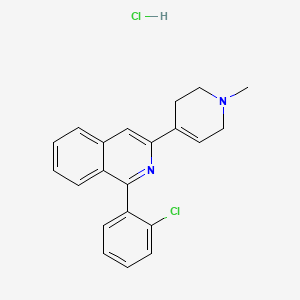
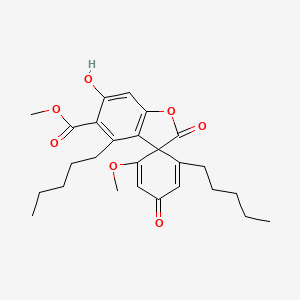
![10-[3-(diethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12764896.png)
